(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is a synthetic organic compound notable for its potential applications in chemical and biological research. Its complex structure includes a dimethylamino group and a methoxyimino group, which contribute to its reactivity and biological activity. The compound is classified as an α,β-unsaturated nitrile, a class of compounds known for their diverse reactivity and utility in organic synthesis.
This compound can be classified under several categories:
The synthesis of (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically follows a multi-step process:
The synthesis requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants to ensure high yields and purity of the final compound.
The molecular structure of (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile can be represented by its molecular formula .
InChI=1S/C12H12N2O2/c1-15-12-5-3-10(4-6-12)7-11(8-13)9-14-16-2/h3-7,9H,1-2H3/b11-7-,14-9+
RMMMTHRTXMHGCI-LMELLFTPSA-N
These identifiers provide insight into the compound's structure and enable researchers to locate it in chemical databases .
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Halogenating agents (bromine/chlorine) | Presence of catalyst |
These reactions highlight the versatility of the compound in organic synthesis.
The mechanism of action for (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves its interaction with biological targets:
This capability suggests potential applications in medicinal chemistry, particularly in drug development targeting specific biological processes .
The physical properties of (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile include:
Key chemical properties include:
Experimental studies have shown that the compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions .
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile has several scientific applications:
These applications underscore the compound's significance in both academic research and industrial contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4